![molecular formula C10H11N5 B1445144 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine CAS No. 1174647-37-0](/img/structure/B1445144.png)
3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine
Overview
Description
“3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine” is a heterocyclic compound . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis pathway for similar compounds involves reactions with various reagents . For instance, one method involves the reaction of 3-amino-5-nitrosopyrazole with trifluoroacetic anhydride and sodium azide, followed by cyclization with copper (I) iodide.Molecular Structure Analysis
The molecular formula of “3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine” is C6H7F3N4 . It contains a five-membered ring system.Physical And Chemical Properties Analysis
This compound has a molecular weight of 192.14 . It has a density of 1.7±0.1 g/cm3, a boiling point of 266.2±50.0 °C at 760 mmHg, and a flash point of 114.8±30.1 °C . It has 4 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .Scientific Research Applications
Antiviral Research
This compound has shown potential in antiviral research, particularly in the study of Herpes simplex virus . The derivatives of triazolopyrazine have been tested for their antiviral activity using plaque-reduction assays . These studies are crucial for developing new antiviral medications that can inhibit viral replication in host cells.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . The c-Met kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target for cancer therapeutics .
Mode of Action
The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of c-Met kinase affects several biochemical pathways. These pathways are primarily involved in cell growth and survival. By inhibiting c-Met kinase, the compound disrupts these pathways, potentially leading to the death of cancer cells .
Result of Action
The result of the compound’s action is the inhibition of c-Met kinase, leading to disruption of cell growth and survival pathways . This disruption can lead to the death of cancer cells, making the compound a potential therapeutic agent for cancer .
properties
IUPAC Name |
3-pyridin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c1-2-8(6-11-3-1)10-14-13-9-7-12-4-5-15(9)10/h1-3,6,12H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIKHRIJAYJYEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C3=CN=CC=C3)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.